molecular formula C15H18N2O B1305277 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 55556-41-7

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1305277
CAS No.: 55556-41-7
M. Wt: 242.32 g/mol
InChI Key: TTZUYLGBEOWNTP-UHFFFAOYSA-N
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Description

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common approach is:

    Starting Material Preparation: Begin with the preparation of 5-methoxyindole through the methylation of indole using methanol and a suitable catalyst.

    Formation of Tetrahydropyridine Moiety: Synthesize the 1-methyl-1,2,3,6-tetrahydropyridine intermediate through a cyclization reaction involving a suitable precursor such as 4-piperidone.

    Coupling Reaction: Couple the 5-methoxyindole with the tetrahydropyridine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions (e.g., temperature, solvent, and catalyst concentration).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The tetrahydropyridine ring can be reduced to a piperidine ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 5-hydroxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

    Reduction: Formation of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole.

    Substitution: Formation of 2-bromo-5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents. This compound could be investigated for its interactions with biological targets such as neurotransmitter receptors.

Medicine

Pharmaceutical research may explore this compound for its potential therapeutic effects. Indole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be a candidate for drug development programs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors such as serotonin or dopamine receptors, potentially modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    DNA/RNA: Intercalating with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-methyl-1H-indole: Similar structure but lacks the tetrahydropyridine moiety.

    3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but lacks the methoxy group.

    5-hydroxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole lies in its combination of a methoxy group and a tetrahydropyridine moiety, which may confer distinct chemical and biological properties compared to other indole derivatives. This unique structure could result in specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-methoxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-5,9-10,16H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZUYLGBEOWNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388881
Record name 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55556-41-7
Record name 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5-methoxy-4-aza-1H-indole(7.0 g, 47 mmol) and potassium hydroxide (9.2 g, 165 mmol) in 350 mL of methanol was added 1-methyl-4-piperidone (9.86 mL, 80 mmol) in one portion. The reaction was heated at reflux temperature overnight, and cooled to room temperature. The resulting precipitate was collected, and the filtrate was concentrated to a minimal volume. A second crop of crystals was collected, washed with cold methanol, and combined with the previous crop to afford 9.0 g (79%) of the title compound. MS(m/e): 243 (M+). EA calculated for C14H17N3O: C, 69.11; H, 7.04; N, 17.27. Found: C, 69.22; H, 7.13; N, 17.47.
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79%

Synthesis routes and methods II

Procedure details

Using the procedure of J. Org. Chem., Vol. 40, No. 17 (1975), p. 2525, 1-methyl-piperidone and 5-methoxy-1H-indole were condensed in refluxing acetic acid in the presence of phosphoric acid to obtain 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 235° C.
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